
Nucleoside oQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nucleoside oQ is a synthetic compound that belongs to the class of nucleosides, which are glycosylamines consisting of a nucleobase (a nitrogenous base) and a five-carbon sugar (ribose or deoxyribose) Nucleosides are fundamental components of nucleotides, which are the building blocks of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleosides typically involves the coupling of a nucleophilic heterocyclic base with an electrophilic sugar. One common method is the silyl-Hilbert-Johnson (SHJ) reaction, which employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid . This method is favored for its mild reaction conditions and high yields. The reaction conditions often include the use of trimethylsilyl triflate as the Lewis acid and protected sugar acetates as the electrophilic sugar derivatives.
Industrial Production Methods
Industrial production of nucleosides, including nucleoside oQ, often involves large-scale chemical synthesis and biotransformation processes. These methods include the degradation of nucleic acids, chemical synthesis, and biotransformation using microbial or enzymatic systems . High-performance liquid chromatography (HPLC) and column chromatography are commonly used for the purification of nucleosides on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleoside oQ undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nucleoside oxides, while reduction can yield nucleoside alcohols.
Wissenschaftliche Forschungsanwendungen
Nucleoside oQ has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a component in diagnostic assays.
Wirkmechanismus
The mechanism of action of nucleoside oQ involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. This compound targets viral polymerases and human enzymes, leading to the disruption of key biological pathways .
Vergleich Mit ähnlichen Verbindungen
Nucleoside oQ can be compared with other nucleoside analogs such as remdesivir, favipiravir, and molnupiravir. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular modifications, which may confer distinct biological activities and therapeutic potential.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Acyclovir
- Zidovudine
Eigenschaften
Molekularformel |
C17H23N5O8 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28) |
InChI-Schlüssel |
RRCFLRBBBFZLSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


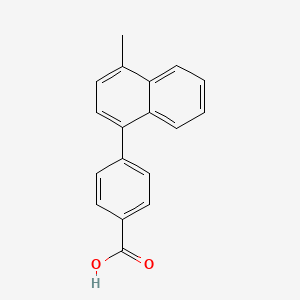
![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
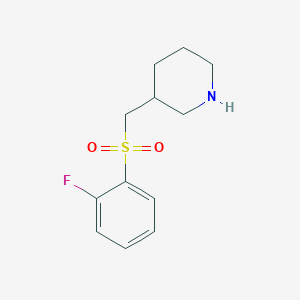
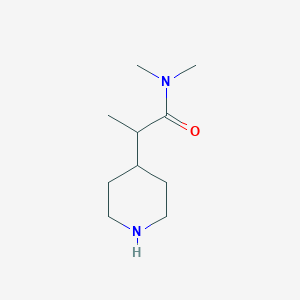
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
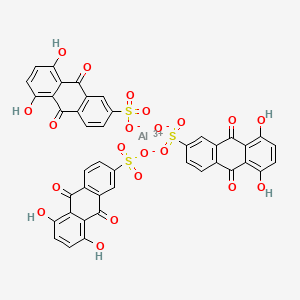
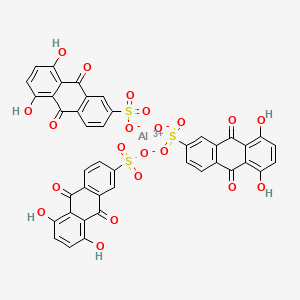
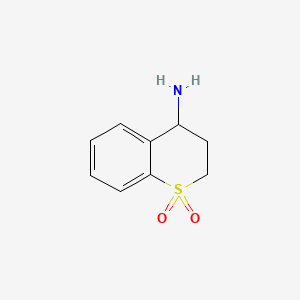
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)


![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
